

Section 1: Compound Profile and Hazard Identification

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Compound of Interest

Compound Name: 2-Ethynyl-5-fluoropyrimidine

Cat. No.: B1473337

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2-Ethynyl-5-fluoropyrimidine is a heterocyclic aromatic compound featuring a reactive terminal alkyne and a fluorine-substituted pyrimidine ring. This unique combination of functional groups makes it a highly valuable intermediate in medicinal chemistry, particularly for synthesizing novel therapeutic agents through carbon-carbon bond-forming reactions.^{[1][2][3]} However, its reactivity also necessitates a thorough understanding of its potential hazards.

While a specific, comprehensive Safety Data Sheet (SDS) for **2-Ethynyl-5-fluoropyrimidine** is not publicly available, we can infer its hazard profile from structurally related compounds such as 2-chloro-5-fluoropyrimidine, other fluoropyrimidines, and terminal alkynes.^{[4][5]}

Table 1: Physicochemical and Hazard Data

Property	Value / Information	Source
IUPAC Name	2-Ethynyl-5-fluoropyrimidine	N/A
Synonyms	5-Fluoro-2-ethynylpyrimidine	N/A
Molecular Formula	C ₆ H ₃ FN ₂	[6]
Molecular Weight	122.10 g/mol	[6]
CAS Number	1072944-73-7	N/A
Appearance	Likely a solid (based on similar compounds)	N/A
Primary Hazards	Acute Toxicity (Oral): Harmful if swallowed.[4]Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[4]Eye Damage: Risk of serious damage to eyes. [4]Respiratory Irritation: May cause respiratory irritation. [4]Sensitization: May cause an allergic skin reaction.	[4]

| Reactivity | Moisture sensitive; terminal alkynes can be reactive. Incompatible with strong oxidizing agents and strong bases.[4] |[4] |

Toxicological Profile

The primary concern with fluoropyrimidines is their potential to act as antimetabolites.[7] Compounds like 5-Fluorouracil (5-FU), a related structure, interfere with DNA synthesis, leading to cytotoxicity.[8] This is particularly dangerous in individuals with a deficiency in the dihydropyrimidine dehydrogenase (DPD) enzyme, which is responsible for metabolizing fluoropyrimidines.[7][9] DPD deficiency can lead to severe or fatal toxicities, including myelosuppression, diarrhea, and mucositis.[7][10] Given these risks, **2-Ethynyl-5-fluoropyrimidine** should be handled as a potentially toxic substance with unknown long-term effects, including potential mutagenicity or reproductive harm.[11][12][13]

Reactivity and Stability Hazards

The terminal alkyne group presents specific reactivity hazards. While not pyrophoric, terminal alkynes can form explosive acetylides with certain metals. The compound is also likely sensitive to moisture and should be stored under dry, inert conditions to maintain its integrity.^[4] It is incompatible with strong oxidizing agents and strong bases.^[4]

Section 2: Comprehensive Safety and Handling Protocols

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and stringent procedural discipline, is mandatory when working with this compound.

Engineering Controls: The First Line of Defense

All manipulations of **2-Ethynyl-5-fluoropyrimidine**, including weighing, transferring, and setting up reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.^[4] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.^[5] A safety shower and eyewash station must be readily accessible.^[4]

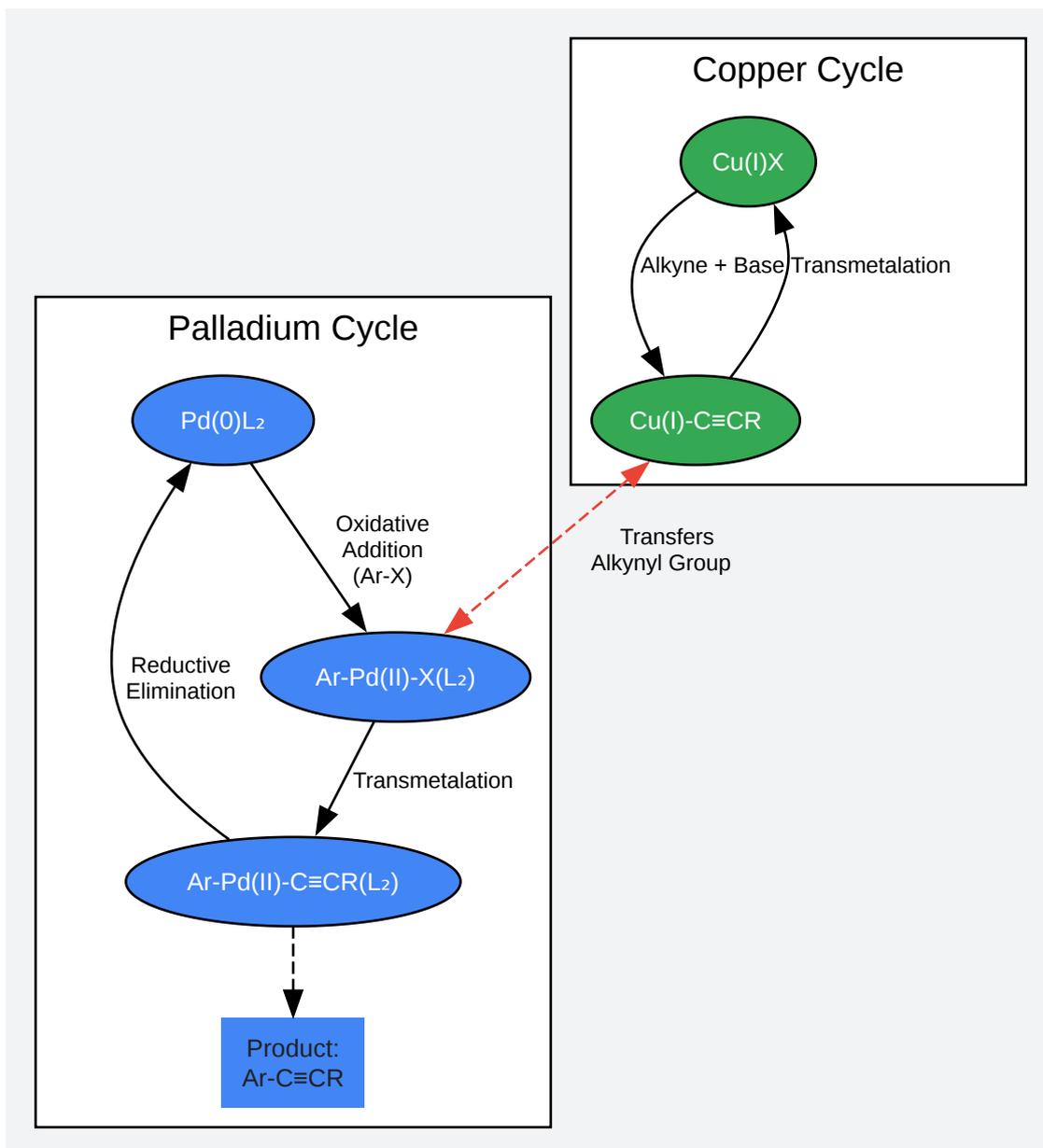
Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Choosing the correct PPE is critical to prevent exposure.^[14] A standard ensemble for handling this compound includes:

- **Eye and Face Protection:** Tight-sealing chemical safety goggles are required at all times.^[4] ^[15] When there is a risk of splashing or a highly exothermic reaction, a face shield must be worn over the goggles.^[15]^[16]
- **Skin Protection:**
 - **Gloves:** A double-gloving strategy is recommended. Use a chemical-resistant outer glove (e.g., neoprene or nitrile) over an inner nitrile glove.^[17] Consult the glove manufacturer's

compatibility chart for specific breakthrough times.[16] Gloves must be inspected before use and changed immediately upon contact with the chemical.[16]

- Lab Coat/Coveralls: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[16] For larger quantities or tasks with a higher risk of spills, chemical-resistant coveralls or an apron should be used.[15]
- Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be contained by a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4][16] Use of a respirator requires prior medical evaluation and fit-testing.[16]
- Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[16]



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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Step-by-Step Methodology:

- **Inert Atmosphere:** To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), Pd catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq.), and copper(I) iodide (CuI , 0.1 eq.).
- **Solvent and Reagents:** Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g.,

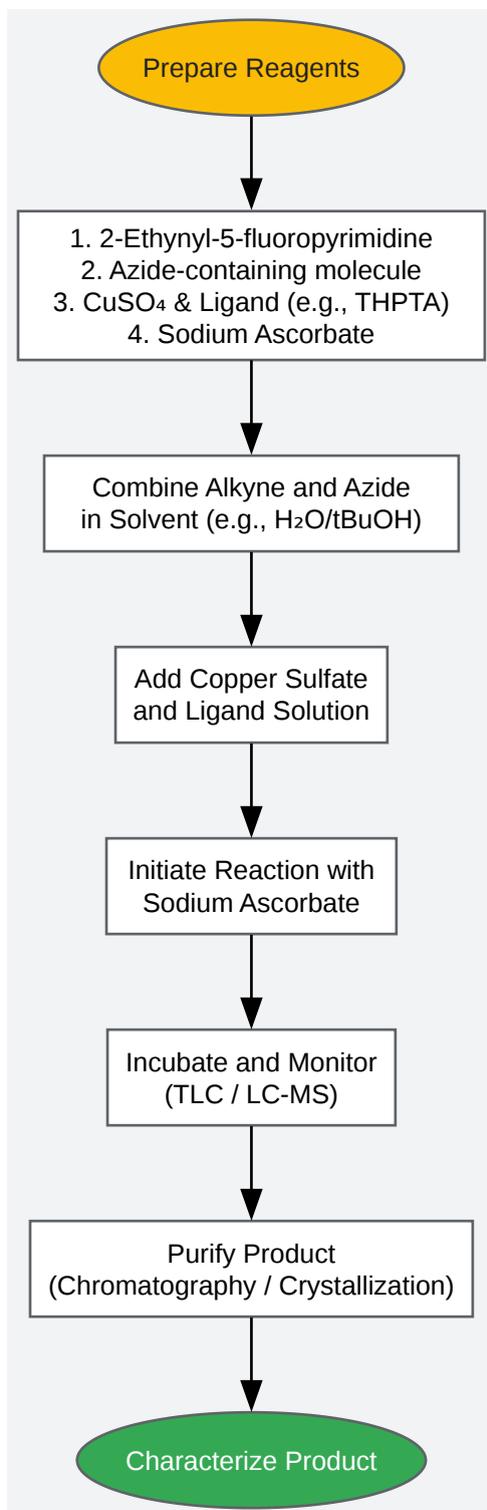
triethylamine or diisopropylamine). [18]3. Substrate Addition: Add **2-Ethynyl-5-fluoropyrimidine** (1.1 eq.) via syringe as a solution in the reaction solvent.

- Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.
- Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.
- Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality: An inert, anhydrous environment is critical because the Pd(0) catalyst is sensitive to oxygen, and moisture can interfere with the reaction. The amine base is required to neutralize the HX generated and to facilitate the formation of the copper acetylide intermediate. [1]

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction is highly efficient for ligating the pyrimidine moiety to another molecule containing an azide group, forming a stable triazole linkage. [19][20]



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Caption: General workflow for a CuAAC "click chemistry" reaction.

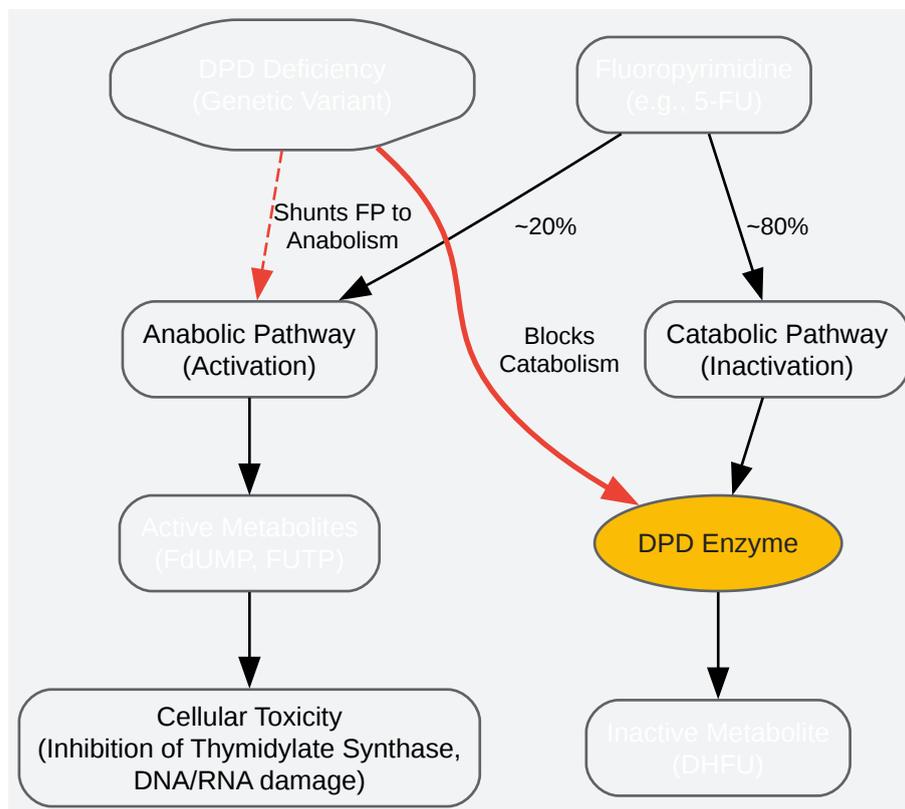
Step-by-Step Methodology:

- **Reagent Preparation:** Prepare stock solutions of copper(II) sulfate (CuSO_4) and a reducing agent, sodium ascorbate. A water-soluble ligand like THPTA is often used to stabilize the Cu(I) catalyst and improve reaction efficiency. [21]2. **Reaction Setup:** In a vial, dissolve **2-Ethynyl-5-fluoropyrimidine** (1.0 eq.) and the azide-containing substrate (1.0 eq.) in a suitable solvent system (e.g., a mixture of water and t-butanol).
- **Catalyst Addition:** Add the CuSO_4 solution followed by the ligand.
- **Initiation:** Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction. [21]5. **Reaction:** Stir at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
- **Purification:** Upon completion, the product can often be isolated by filtration if it precipitates, or by standard extractive workup and purification via column chromatography.

Causality: The copper(I) catalyst is essential for activating the terminal alkyne towards cycloaddition with the azide. Sodium ascorbate is used as a convenient in-situ reducing agent to generate Cu(I) from the more stable CuSO_4 , preventing the oxidation of the active catalyst by dissolved oxygen. [21]

Section 4: Toxicology and Metabolic Considerations

The fluorine atom at the 5-position of the pyrimidine ring is a bioisostere of a hydrogen atom but significantly alters the molecule's electronic properties, often enhancing biological activity. [22]This is the basis for the action of many fluoropyrimidine-based drugs, which are widely used in cancer chemotherapy. [3][7]



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Caption: Simplified pathway of fluoropyrimidine metabolism and DPD deficiency.

The primary enzyme responsible for the catabolism and detoxification of over 80% of administered fluoropyrimidines is dihydropyrimidine dehydrogenase (DPD). [9] Genetic variations in the DPYD gene can lead to reduced or absent DPD enzyme activity. [7][23] In patients with DPD deficiency, the drug is not effectively cleared. This shunts the metabolism towards anabolic pathways, leading to a buildup of active, toxic metabolites that cause severe adverse reactions. [7] Therefore, when designing experiments or potential drug candidates using the **2-Ethynyl-5-fluoropyrimidine** scaffold, researchers must be acutely aware of this potential for mechanism-based toxicity. Any derivative intended for biological systems should be evaluated with the DPD metabolic pathway in mind.

Conclusion

2-Ethynyl-5-fluoropyrimidine is a powerful synthetic intermediate with significant potential in drug discovery. Its utility, however, is matched by its potential hazards. A deep understanding of its inferred toxicity, reactivity, and the metabolic pathways of related fluoropyrimidines is

essential. By adhering to the stringent safety protocols outlined in this guide—combining robust engineering controls, appropriate PPE, and meticulous experimental technique—researchers can safely harness the synthetic power of this valuable compound and drive innovation in chemical and pharmaceutical sciences.

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